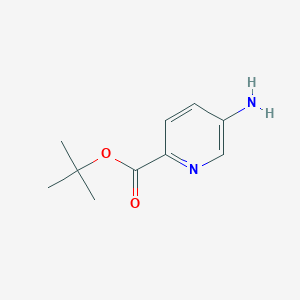

tert-Butyl 5-aminopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCZHASNLNXMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 5 Aminopicolinate and Its Immediate Precursors

Strategies for the Construction of the 5-Aminopicolinate (B8380244) Scaffold

The core of tert-butyl 5-aminopicolinate is the 5-aminopicolinate framework. The introduction of the amino group at the C5 position of the pyridine (B92270) ring is a critical transformation, often achieved through modern cross-coupling reactions.

Amination Reactions on Halogenated Picolinate (B1231196) Esters

A prevalent and effective method for forging the C-N bond in aryl amines is the Buchwald-Hartwig amination. google.com This palladium-catalyzed cross-coupling reaction provides a powerful tool for the synthesis of this compound from its halogenated precursors. google.com

The Buchwald-Hartwig amination involves the reaction of an aryl halide, in this case, a halogenated picolinate ester, with an amine in the presence of a palladium catalyst and a base. For the synthesis of a primary amine like this compound, an ammonia (B1221849) surrogate is often employed due to the challenges of using ammonia gas directly. Common ammonia equivalents include benzophenone (B1666685) imine or a silylamide, which, after the coupling reaction, can be hydrolyzed to yield the desired primary amine. google.com

A typical reaction setup involves the coupling of tert-butyl 5-bromopicolinate with an ammonia source in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent.

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. The choice of ligand, base, and solvent can significantly impact the reaction's yield, selectivity, and reaction time. The optimization of these parameters is crucial for developing an efficient and scalable synthesis.

For the amination of halogenated picolinate esters, a variety of phosphine ligands have been explored. These ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The choice of base is also paramount, as it is required to deprotonate the amine and facilitate the reductive elimination step. Common bases include sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The solvent must be capable of dissolving the reactants and be stable under the reaction conditions, with common choices including toluene (B28343), dioxane, and THF.

Below is an interactive data table summarizing a hypothetical optimization study for the amination of tert-butyl 5-bromopicolinate.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 78 |

| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 100 | 92 |

| 4 | Pd(OAc)₂ | JohnPhos | K₃PO₄ | THF | 80 | 65 |

| 5 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 110 | 90 |

This table is illustrative and based on typical conditions for Buchwald-Hartwig aminations. Actual results may vary.

Esterification Methods for tert-Butyl Picolinates

The formation of the tert-butyl ester is another key step in the synthesis of the target molecule. The bulky tert-butyl group can be introduced through several esterification methods. A particularly effective and mild method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). chemicalbook.comresearchgate.net This method is advantageous as it proceeds under neutral conditions and the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed. google.com

Synthesis of Key Intermediates and Advanced Precursors

The successful synthesis of this compound relies on the efficient preparation of its key intermediates, most notably tert-butyl 5-bromopicolinate.

Preparation of tert-Butyl 5-Bromopicolinate

The precursor, tert-butyl 5-bromopicolinate, can be synthesized from 5-bromopicolinic acid. A common and high-yielding method for this transformation is the reaction of 5-bromopicolinic acid with di-tert-butyl dicarbonate and a catalytic amount of DMAP in an aprotic solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com

An illustrative procedure involves dissolving 5-bromopicolinic acid and DMAP in THF, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature for several hours. After completion, the excess di-tert-butyl dicarbonate is quenched, and the product is isolated through an extractive workup and purification. This method has been reported to provide high yields of the desired tert-butyl ester. chemicalbook.com

Below is a data table outlining a typical experimental procedure for the synthesis of tert-butyl 5-bromopicolinate.

| Reactant | Molar Equivalents |

| 5-Bromopicolinic acid | 1.0 |

| Di-tert-butyl dicarbonate | 1.3 |

| 4-(Dimethylamino)pyridine (DMAP) | 0.5 |

| Tetrahydrofuran (THF) | solvent |

This table represents a general procedure and may require optimization for specific scales.

Synthetic Routes to Related Aminopicolinates (e.g., Methyl 5-aminopicolinate)

The synthesis of aminopicolinates, such as methyl 5-aminopicolinate, often involves multi-step processes that begin with a substituted pyridine precursor. A common strategy is the esterification of the corresponding aminopicolinic acid.

One documented method for the synthesis of methyl 5-aminopicolinate involves the treatment of 5-aminopicolinic acid with thionyl chloride in methanol (B129727). The reaction is typically performed at reflux for an extended period to ensure complete conversion. An alternative approach utilizes acetyl chloride in methanol to achieve the esterification.

Another synthetic pathway to aminopicolinates starts from a nitro-substituted precursor. For instance, 4-nitropicolinic acid N-oxide can be synthesized and subsequently reduced to form 4-aminopicolinic acid. This reduction is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. umsl.edu The resulting aminopicolinic acid can then be esterified to the desired methyl or other alkyl ester.

The Sonogashira coupling reaction has also been employed to create more complex aminopicolinic acid derivatives, which are then subjected to esterification. umsl.edu

Below is a table summarizing a common synthetic route for Methyl 5-aminopicolinate:

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |

| 1 | 5-Aminopyridine-2-carboxylic acid | Thionyl chloride, Methanol | Methyl 5-aminopicolinate | 39 |

This interactive table provides a summary of a synthetic step for a related aminopicolinate.

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of aminopicolinates often involves key reaction mechanisms central to organic chemistry, particularly concerning the functionalization of the pyridine ring.

A fundamental mechanism is nucleophilic aromatic substitution (SNAr) . The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles. This is particularly true at the 2- and 4-positions (ortho and para to the nitrogen atom), as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.compearson.com When a leaving group is present at these positions, a nucleophile can replace it.

The Chichibabin amination reaction is a classic example of nucleophilic substitution to form aminopyridines. chemistnotes.comwikipedia.orgscientificupdate.com In this reaction, pyridine or its derivatives react with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. The mechanism involves the addition of the amide anion (NH₂⁻) to the pyridine ring to form a σ-adduct, followed by the elimination of a hydride ion (H⁻). wikipedia.org

More modern methods, such as the Buchwald-Hartwig amination , offer a more versatile and controlled approach to forming C-N bonds on a pyridine ring. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction can be used to couple an aryl halide (or triflate) with an amine. The catalytic cycle is understood to involve oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the catalyst. nih.gov

Considerations for Process Development and Scale-Up

The transition from laboratory-scale synthesis to industrial production of aminopicolinates requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For large-scale synthesis, the choice of starting materials is critical. Ideally, they should be readily available and inexpensive. For instance, the synthesis of chromium picolinate has been optimized by using 2-cyanopyridine, which is significantly cheaper than the corresponding 2-pyridinecarboxylic acid. google.com The reaction conditions are also a key consideration. High-pressure and high-temperature reactions, while sometimes necessary, can be costly and challenging to implement on a large scale. google.com Therefore, developing synthetic routes that proceed under milder conditions is often a primary goal in process development. google.com

The purification of the final product is another important aspect. Methods that are straightforward and avoid the need for complex techniques like column chromatography are preferred for industrial applications. Crystallization is often an ideal final purification step.

Enhancing Reaction Efficiency and Yield

Optimizing reaction conditions is paramount for enhancing efficiency and yield. This can involve screening different catalysts, solvents, temperatures, and reaction times. In the synthesis of picolinates via multicomponent reactions, the use of a novel nanoporous heterogeneous catalyst has been shown to improve yields. rsc.orgrsc.org

The order of addition of reagents can also significantly impact the outcome of a reaction. In some cases, slow addition of a reagent can help to control the reaction and minimize the formation of byproducts.

For reactions that are slow or give low yields, the use of microwave-assisted synthesis has been explored as a way to improve reaction rates and efficiencies.

The following table outlines factors that can be optimized to enhance reaction efficiency and yield:

| Factor | Considerations for Optimization |

| Catalyst | Screening of different metal catalysts and ligands. Use of heterogeneous catalysts for easier separation. |

| Solvent | Choice of solvent can affect solubility, reaction rate, and product distribution. |

| Temperature | Optimization to balance reaction rate and selectivity, minimizing decomposition. |

| Reactant Ratios | Adjusting the stoichiometry of reactants to drive the reaction to completion. |

This interactive table highlights key parameters for optimizing synthetic reactions.

Regioselectivity and Chemo-selectivity in Picolinate Synthesis

Regioselectivity , the control of the position of a chemical reaction, is a significant challenge in the functionalization of substituted pyridines. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2- and 4-positions. stackexchange.com However, the presence of other substituents on the ring can influence the regiochemical outcome. Directing groups can be employed to guide the reaction to a specific position. For example, in the reactions of 3,4-pyridynes, the use of proximal halide or sulfamate (B1201201) substituents can control the regioselectivity of nucleophilic addition. nih.gov

Chemoselectivity , the preferential reaction of one functional group over another, is also a critical consideration, especially when dealing with molecules that have multiple reactive sites, such as an amino group and a carboxylic acid or ester. For example, in the acylation of 2-amino-8-quinolinol, the reaction can be directed to either the amino group (N-acylation) or the hydroxyl group (O-acylation) by careful choice of reagents and reaction conditions. rsc.org The use of protecting groups is a common strategy to achieve chemoselectivity. For instance, the picoloyl (Pico) group can be used as a protecting group for hydroxyl functions and can be chemoselectively removed in the presence of other ester groups using catalytic amounts of iron(III) chloride or copper(II) acetate (B1210297). nih.govrsc.org

In the context of synthesizing this compound, achieving chemoselectivity during the amination step would be crucial to avoid reaction at the ester functionality. Similarly, during the esterification of 5-aminopicolinic acid, conditions must be chosen that favor reaction at the carboxylic acid without affecting the amino group.

Chemical Reactivity and Functional Group Transformations of Tert Butyl 5 Aminopicolinate

Reactivity of the Amino Group

The primary amino group attached to the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity can be modulated through various transformations, including protection, acylation, sulfonylation, and reactions with electrophilic carbon species.

Protection and Deprotection Strategies (e.g., Boc, Fmoc)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by converting the amine into a less nucleophilic derivative using a protecting group. The choice of protecting group is crucial and is dictated by its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal. The most common strategies for amino group protection are orthogonal, meaning one group can be removed without affecting another. pensoft.net

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group. organic-chemistry.orgorgsyn.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable to most bases and nucleophiles, making it compatible with a wide range of reaction conditions. chemicalbook.com Deprotection is efficiently achieved under anhydrous acidic conditions, commonly using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727). orgsyn.orgnih.gov The mechanism of removal involves the formation of a stable tert-butyl cation. nih.gov

Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in peptide synthesis. pensoft.net Unlike the Boc group, the Fmoc group is base-labile. It is readily cleaved by treatment with a secondary amine, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). The orthogonality of the Boc and Fmoc protecting groups allows for selective deprotection strategies in complex syntheses. For instance, an Fmoc-protected amine can be deprotected in the presence of a tert-butyl ester or a Boc-protected amine, and vice-versa.

The selection between these protecting groups for tert-butyl 5-aminopicolinate (B8380244) would depend on the subsequent reaction steps envisioned for a synthetic route.

| Protecting Group | Abbreviation | Typical Protection Reagent | Common Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | 20% Piperidine in Dimethylformamide (DMF) |

Acylation and Sulfonylation Reactions

The nucleophilic amino group of tert-butyl 5-aminopicolinate readily undergoes acylation and sulfonylation upon reaction with appropriate electrophiles.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an amide bond. For example, reaction with acetic anhydride would yield tert-butyl 5-acetamidopicolinate. semanticscholar.org These reactions are fundamental in organic synthesis for building more complex molecules. nih.gov

Sulfonylation: Similarly, the amino group can be converted into a sulfonamide by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine (B128534). chemicalbook.com The resulting sulfonamides are important functional groups in medicinal chemistry. tcichemicals.comnih.gov The synthesis of primary sulfonamides can also be achieved using specialized reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with organometallic precursors, though direct sulfonylation of the amine is more common. nih.govorganic-chemistry.org

| Reaction | Electrophile | Typical Base/Catalyst | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O) | Pyridine, Triethylamine | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, Triethylamine | Sulfonamide |

Reactions with Carbonyl Compounds and Electrophiles

The amino group can react with various carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. These imine intermediates can then participate in further reactions.

A notable example of such a reaction is the Pictet-Spengler reaction , where a β-arylethylamine condenses with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or related heterocyclic system. researchgate.net While this compound itself is not a β-arylethylamine, its amino group can participate in the initial imine formation, which is the first step of this reaction type. The subsequent cyclization would depend on the presence of a suitably activated position on the pyridine ring.

Reactivity of the Ester Moiety

The tert-butyl ester group is known for its relative stability, particularly towards basic and nucleophilic conditions, due to the steric hindrance provided by the bulky tert-butyl group. However, under specific, often acidic or catalyzed, conditions, it can undergo transformations such as transesterification and amidation.

Transesterification with Various Alcohols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. While tert-butyl esters are generally resistant to this reaction under mild basic conditions, the transformation can be achieved using acid catalysis or specific catalytic systems. For instance, methods have been developed for the transesterification of tert-butyl esters by generating an acid chloride intermediate in situ, which then reacts with a variety of alcohols. organic-chemistry.orgresearchgate.net

The reaction conditions for the transesterification of tert-butyl esters often require elevated temperatures or specialized catalysts to overcome the stability of the ester.

| Alcohol | Catalyst/Reagent System | General Conditions | Product Ester |

|---|---|---|---|

| Methanol | PCl₃ / CH₃CN | 80 °C | Methyl Ester |

| Ethanol (B145695) | PCl₃ / CH₃CN | 80 °C | Ethyl Ester |

| Benzyl Alcohol | SnCl₂ / α,α-dichlorodiphenylmethane | Mild Conditions | Benzyl Ester |

| Various Alcohols | Amine Catalysts | High Temperature (e.g., 230 °C) | Corresponding Alkyl Ester |

Amidation and Hydrazinolysis Reactions

Amidation: The conversion of an ester to an amide is a fundamentally important transformation. Direct amidation of unactivated esters like this compound with amines is challenging but can be achieved. One method involves the in-situ formation of an acid chloride from the tert-butyl ester using reagents like PCl₃, which is then trapped by an amine to form the desired amide. researchgate.net This one-pot procedure allows for the synthesis of various amides from the parent ester. researchgate.net

Hydrazinolysis: This reaction involves the cleavage of the ester with hydrazine (B178648) (N₂H₄) or its derivatives to form acyl hydrazides. Acyl hydrazides are versatile intermediates in organic synthesis, often used for the construction of various nitrogen-containing heterocycles. pensoft.net The reaction of an ester with hydrazine typically requires heating. orgsyn.org For this compound, this would result in the formation of 5-aminopicolinohydrazide, a useful precursor for further synthetic elaborations.

Reductions to Corresponding Alcohols or Aldehydes

While the direct reduction of the tert-butyl ester of 5-aminopicolinate is not extensively detailed in readily available literature, the reduction of picolinate (B1231196) esters, in general, to their corresponding alcohols or aldehydes is a well-established transformation. The reactivity of the ester group towards reduction is influenced by the choice of reducing agent.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by the departure of the tert-butoxide leaving group and a second hydride attack on the intermediate aldehyde.

For the selective reduction to the aldehyde, a less reactive and more sterically hindered reducing agent is typically required. Reagents such as diisobutylaluminium hydride (DIBAL-H) are often employed for the partial reduction of esters to aldehydes at low temperatures. This selectivity is achieved because the tetrahedral intermediate formed is stable at low temperatures and does not collapse to the aldehyde until aqueous workup.

The following table summarizes the expected outcomes of the reduction of a generic picolinate ester, which can be extrapolated to this compound.

Table 1: Reduction of Picolinate Esters

| Reagent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Typically in an ethereal solvent like THF or diethyl ether, followed by aqueous workup. |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Low temperature (e.g., -78 °C) in a non-polar solvent like toluene (B28343) or dichloromethane, followed by aqueous workup. |

Reactions Involving the Pyridine Ring System

The pyridine ring in this compound is electron-deficient, which influences its reactivity in aromatic substitution reactions. The presence of the amino group (an activating group) and the tert-butoxycarbonyl group (a deactivating group) further modulates this reactivity.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the amino group at the 5-position is a strong activating group and directs electrophiles to the ortho and para positions relative to itself. In the case of 5-aminopicolinate, the positions ortho to the amino group are C4 and C6, and the para position is C2.

The tert-butoxycarbonyl group at the 2-position is a deactivating group and a meta-director. Therefore, the regiochemical outcome of electrophilic aromatic substitution on this compound will be a result of the competing directing effects of these two substituents. The powerful activating effect of the amino group is expected to dominate, directing substitution primarily to the C4 and C6 positions. Steric hindrance from the bulky tert-butyl ester group might disfavor substitution at the C6 position to some extent.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen). For this compound itself, direct nucleophilic substitution is unlikely as there are no good leaving groups. However, if a halogen atom is introduced onto the ring, for instance at the C6 or C4 position, these halogenated derivatives would be activated towards nucleophilic displacement.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate and facilitates the reaction.

Halogenated derivatives of this compound are valuable substrates for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules.

For example, a bromo-substituted derivative, such as tert-butyl 5-amino-6-bromopicolinate, can undergo Suzuki-Miyaura coupling with boronic acids or their esters to introduce new aryl or heteroaryl groups. Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl moieties. The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen nucleophiles.

The general conditions for these reactions typically involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent. The choice of these components is crucial for achieving high yields and selectivity.

Table 2: Common Cross-Coupling Reactions of Halogenated Pyridines

| Reaction Name | Coupling Partners | Catalyst/Ligand System | Base |

| Suzuki-Miyaura | Aryl/vinyl halide + Aryl/vinyl boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Sonogashira | Aryl/vinyl halide + Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine |

| Buchwald-Hartwig | Aryl/vinyl halide + Amine | Pd₂(dba)₃, BINAP, XPhos | NaOtBu, K₃PO₄ |

Intramolecular Cyclization Reactions of this compound Derivatives

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to construct fused heterocyclic ring systems, which are common motifs in pharmaceuticals and functional materials.

The intramolecular Heck reaction is a powerful method for the formation of cyclic and polycyclic structures. researchgate.net This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. researchgate.net

For a derivative of this compound, this would typically involve first modifying the amino group with an alkenyl-containing side chain. For example, N-alkenylation of the amino group followed by introduction of a halogen (e.g., bromine or iodine) at an appropriate position on the pyridine ring (e.g., C4 or C6) would provide a suitable precursor for an intramolecular Heck cyclization.

The cyclization proceeds via oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by migratory insertion of the tethered alkene into the aryl-palladium bond. A subsequent β-hydride elimination step regenerates the palladium(0) catalyst and yields the cyclized product containing a new endocyclic or exocyclic double bond. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations generally being favored.

Other Cyclization Pathways Leading to Heterocyclic Scaffolds

Beyond the more common cyclization routes, the reactivity of this compound can be harnessed to construct a variety of other important heterocyclic systems. These transformations often involve condensation reactions with bifunctional reagents, leading to the formation of fused ring systems with unique structural and electronic properties.

One significant pathway involves the reaction of this compound with 1,3-dicarbonyl compounds. This type of cyclocondensation reaction is a powerful tool for the synthesis of fused pyridopyrimidine derivatives. For instance, the reaction with β-ketoesters can proceed through an initial Michael addition of the amino group to the α,β-unsaturated system of the ketoester, followed by an intramolecular cyclization and dehydration to yield the corresponding fused heterocyclic product. The reaction conditions, such as the choice of solvent and the use of a catalyst, can significantly influence the reaction outcome and yield.

Another important cyclization strategy employs reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). DMF-DMA can react with the active methylene (B1212753) group of a co-reactant and the amino group of this compound to facilitate the formation of a fused pyrimidine (B1678525) ring. This one-carbon synthon is highly effective in constructing six-membered heterocyclic rings onto existing aromatic systems. The initial step typically involves the formation of an enamine intermediate, which then undergoes an intramolecular cyclization and subsequent elimination of dimethylamine (B145610) and methanol to afford the aromatic heterocyclic product.

Furthermore, the reaction with diethyl ethoxymethylenemalonate represents another viable route to fused pyridines. In this case, the amino group of this compound displaces the ethoxy group of diethyl ethoxymethylenemalonate, followed by a thermally induced intramolecular cyclization. The subsequent loss of ethanol drives the reaction towards the formation of a stable, fused pyridinone system.

These examples highlight the synthetic utility of this compound as a precursor for a range of heterocyclic scaffolds. The ability to participate in various cyclization reactions makes it a valuable building block for the generation of molecular diversity in drug discovery and materials science.

| Reactant 1 | Reactant 2 | Resulting Heterocyclic Scaffold | Reaction Type |

| This compound | 1,3-Dicarbonyl Compound (e.g., β-ketoester) | Fused Pyridopyrimidine | Cyclocondensation |

| This compound | Dimethylformamide dimethyl acetal (DMF-DMA) and an active methylene compound | Fused Pyridopyrimidine | Cyclocondensation |

| This compound | Diethyl ethoxymethylenemalonate | Fused Pyridinone | Condensation-Cyclization |

Applications of Tert Butyl 5 Aminopicolinate As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The structural framework of tert-butyl 5-aminopicolinate (B8380244) provides a robust platform for the construction of intricate heterocyclic systems. These scaffolds are often the core of biologically active compounds and advanced materials.

Access to β-Carboline Analogs and Derivatives

β-Carboline alkaloids are a significant class of natural and synthetic compounds known for their wide range of pharmacological properties, including anti-tumor, anti-viral, and neurotoxic effects. nih.govmdpi.comnih.gov The synthesis of β-carboline derivatives often involves the Pictet-Spengler reaction, a classic method for constructing the tricyclic β-carboline core. astu.edu.etsciforum.net This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. sciforum.net

While direct use of tert-butyl 5-aminopicolinate in published β-carboline syntheses is not extensively documented in the provided results, its structural motifs are relevant. The amino group on the picolinate (B1231196) ring can be envisioned to participate in cyclization reactions. For instance, after appropriate modifications, the amino group could act as a nucleophile in reactions analogous to the Pictet-Spengler condensation to form fused heterocyclic systems. The tert-butyl ester group offers the advantage of being a stable protecting group that can be removed under specific conditions to reveal the carboxylic acid for further functionalization.

The general synthetic strategies for β-carbolines often involve a sequence of reactions, including condensation and subsequent oxidation. nih.govsciforum.net Modern approaches also utilize transition metal-catalyzed procedures to form the pyridine (B92270) ring of the β-carboline scaffold. ljmu.ac.uk

Table 1: Synthetic Approaches to β-Carboline Skeletons

| Method | Description | Key Reactants | Reference |

| Pictet-Spengler Reaction | Condensation of a tryptamine with an aldehyde or ketone followed by cyclization. | Tryptamine derivatives, Aldehydes/Ketones | astu.edu.etsciforum.net |

| Sequential One-Pot Synthesis | Involves Pictet-Spengler reaction followed by oxidation without isolation of the intermediate. | L-tryptophan, Aldehydes, Oxidizing agent (e.g., K2Cr2O7) | nih.gov |

| Metal-Free Electrocyclization | Utilizes 3-nitrovinylindoles which undergo a 6π electrocyclization. | 3-Nitrovinylindoles | nih.gov |

| Tandem Pictet-Spengler Reaction | Ruthenium-catalyzed reaction through amination of alcohols. | Tryptamine, Diols | mdpi.com |

Formation of Other Nitrogen-Containing Polycycles

The reactivity of this compound extends to the synthesis of a broader range of nitrogen-containing polycyclic compounds. The presence of both an amino group and a protected carboxylic acid on a pyridine ring allows for sequential or tandem reactions to build complex molecular architectures. mdpi.com For example, the amino group can be diazotized and converted into other functional groups, or it can participate in cycloaddition reactions. The picolinate moiety can be involved in metal-catalyzed cross-coupling reactions to introduce new ring systems. The synthesis of such polycycles is often driven by the need for novel compounds with specific biological or material properties. The tert-butyl group in these syntheses acts as a useful precursor for various nitrogen-oxygen compounds. researchgate.net

Contributions to Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step. nih.govrug.nl These reactions are characterized by their high atom economy and operational simplicity.

The structure of this compound, with its multiple reactive sites, makes it a potential substrate for cascade and multicomponent reactions. For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type multicomponent reaction to generate a complex peptide-like structure. Alternatively, the pyridine ring could participate in a cascade reaction involving an initial functionalization followed by an intramolecular cyclization. The use of tert-butyl hydroperoxide (TBHP) as an oxidant in cascade syntheses of quinazolinones and quinazolines has been reported. rsc.org Similarly, tert-butyl carbonate has been shown to act as a nucleophile in cascade syntheses. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in a strong magnetic field. By absorbing and re-emitting electromagnetic radiation at specific frequencies (resonance frequencies), these nuclei provide detailed information about their chemical environment, connectivity, and spatial relationships within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift of each signal provides insight into the carbon's hybridization and bonding environment (e.g., aliphatic, aromatic, carbonyl).

While specific, experimentally verified ¹H and ¹³C NMR data for tert-Butyl 5-aminopicolinate (B8380244) are not widely available in peer-reviewed literature, the analysis of its direct precursor, tert-Butyl 5-nitropicolinate, offers a clear example of the data obtained for a very similar molecular framework. The primary difference is the substitution of a nitro group (-NO₂) at the C5 position with an amino group (-NH₂), which would significantly alter the chemical shifts of the aromatic protons and carbons due to changes in electronic effects.

Illustrative NMR Data for the Precursor, tert-Butyl 5-nitropicolinate

| ¹H NMR Data (600 MHz, DMSO-d₆) | ||

|---|---|---|

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 9.44 | dd, J = 2.7, 0.7 Hz | H-6 (Pyridine) |

| 8.73 | dd, J = 8.6, 2.7 Hz | H-4 (Pyridine) |

| 8.22 | dd, J = 8.6, 0.7 Hz | H-3 (Pyridine) |

| 1.58 | s | -C(CH₃)₃ |

| ¹³C NMR Data (150 MHz, DMSO-d₆) | ||

| Chemical Shift (δ) [ppm] | Assignment | |

| 162.3 | C=O (Ester) | |

| 152.8 | C-2 (Pyridine) | |

| 145.6 | C-5 (Pyridine) | |

| 144.7 | C-6 (Pyridine) | |

| 133.1 | C-4 (Pyridine) | |

| 125.2 | C-3 (Pyridine) | |

| 82.8 | -C(CH₃)₃ | |

| 27.6 | -C(CH₃)₃ |

Data sourced from a doctoral thesis detailing the synthesis of related compounds. uni-hannover.de

For tert-Butyl 5-aminopicolinate, the strong electron-donating nature of the amino group would be expected to cause an upfield shift (to lower ppm values) for the pyridine (B92270) ring protons and carbons, particularly for those at the ortho (C4, C6) and para (C3) positions relative to the amino group.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyridine ring (H3 with H4), confirming their neighborly relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. It would be used to definitively assign each carbon signal by correlating it to its attached proton. For example, the signal for the C3 carbon would show a cross-peak with the signal for the H3 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (those with no attached protons) and piecing together different fragments of the molecule. For instance, the protons of the tert-butyl group would show an HMBC correlation to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group itself. The H3 proton would show correlations to C2 and C5.

Although specific 2D NMR studies for this compound are not publicly documented, the application of these techniques would be the standard and required procedure for its complete structural verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique molecular formula.

For this compound, the expected molecular formula is C₁₀H₁₄N₂O₂. The theoretical monoisotopic mass for the neutral molecule [M] is 194.10553 Da. An HRMS experiment would typically measure the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The observation of an ion with an m/z value that matches the theoretical calculation to three or four decimal places provides unequivocal confirmation of the molecular formula.

Expected HRMS Data for this compound

| Species | Molecular Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₅N₂O₂⁺ | 195.11280 | Data not available |

| [M+Na]⁺ | C₁₀H₁₄N₂O₂Na⁺ | 217.09475 | Data not available |

While experimental HRMS data for the final compound is not published, data for its precursor, tert-Butyl 5-nitropicolinate (C₁₀H₁₂N₂O₄), shows an observed m/z of 247.0693 for the [M+Na]⁺ adduct, which corresponds closely to the calculated value of 247.0695, confirming its molecular formula. uni-hannover.de A similar analysis would be performed for the target amino compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a pattern is generated that can be mathematically transformed into a model of the electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles.

Following a comprehensive search of chemical and crystallographic databases, no public record of a single-crystal X-ray diffraction study for this compound was found. Therefore, experimental data on its solid-state conformation and packing is not available.

If a crystal structure were determined, the analysis would reveal the molecule's conformation. Key points of interest would include the planarity of the pyridine ring and the orientation of the tert-butyl ester and amino substituents relative to the ring. The analysis would provide precise measurements of all bond lengths and angles, which could be compared to theoretical values.

The crystal structure would also provide invaluable insight into the intermolecular forces that govern the crystal packing. For this compound, the primary amine (-NH₂) and the ester carbonyl group (C=O) are capable of acting as hydrogen bond donors and acceptors, respectively. It would be expected that the crystal packing is dominated by intermolecular hydrogen bonds, potentially forming chains, sheets, or more complex three-dimensional networks. The pyridine nitrogen could also act as a hydrogen bond acceptor. These interactions dictate the physical properties of the solid, such as its melting point and solubility.

Chromatographic Methods for Purification and Purity Assessment of this compound

Chromatographic techniques are indispensable in the synthesis and quality control of this compound, a key intermediate in various synthetic pathways. These methods are crucial for both the purification of the crude product to a high degree of purity and for the subsequent assessment of that purity. The selection of a specific chromatographic method depends on the scale of the purification, the nature of the impurities, and the analytical requirements.

Flash Chromatography and Column Chromatography

Flash chromatography and conventional column chromatography are the primary methods for the preparative purification of this compound on a laboratory and pilot scale. These techniques rely on the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.

Stationary Phase: For the purification of this compound, which is a moderately polar compound, silica (B1680970) gel (SiO₂) is the most commonly employed stationary phase. The slightly acidic nature of standard silica gel can sometimes lead to peak tailing with basic compounds like aromatic amines. To mitigate this, a small percentage of a basic modifier, such as triethylamine (B128534) (Et₃N), can be added to the mobile phase to neutralize the acidic silanol (B1196071) groups on the silica surface. Alternatively, amine-functionalized silica gel can be used as the stationary phase to improve separation performance and reduce tailing.

Mobile Phase: A mixture of a non-polar solvent and a more polar solvent is typically used as the mobile phase. The most common solvent system for the purification of this compound and related compounds is a gradient of ethyl acetate (B1210297) (EtOAc) in hexanes or heptane. The optimal composition of the mobile phase is determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) in the range of 0.2-0.4 for the desired compound, which generally provides the best separation.

A typical purification protocol would involve dissolving the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, and adsorbing it onto a small amount of silica gel. This "dry loading" method is often preferred over direct liquid injection as it can lead to sharper bands and better separation. The column is then eluted with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity to elute the compound of interest, leaving more polar impurities adsorbed to the stationary phase.

Table 1: Illustrative Flash Chromatography Parameters for the Purification of this compound

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 10% to 50% Ethyl Acetate in Hexanes |

| Loading Technique | Dry loading with silica gel |

| Elution Mode | Gradient |

| Detection | UV at 254 nm or TLC analysis of fractions |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high precision and accuracy. Reversed-phase HPLC is the most common mode used for the analysis of this and similar aromatic compounds.

Stationary Phase: The standard stationary phase for the analysis of this compound is a C18 (octadecylsilyl) bonded silica column. These columns offer excellent hydrophobic retention and are suitable for a wide range of organic molecules. The choice of column dimensions (length and internal diameter) and particle size depends on the desired resolution and analysis time.

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. The addition of a small amount of an acid, such as formic acid (FA) or trifluoroacetic acid (TFA), to the mobile phase is common practice to improve peak shape and resolution, particularly for basic compounds, by ensuring consistent ionization.

A typical HPLC method for the purity assessment of this compound would involve dissolving a small, accurately weighed sample in a suitable diluent (e.g., acetonitrile/water mixture) and injecting it into the HPLC system. The retention time of the main peak corresponding to this compound is used for identification, and the peak area is used for quantification of purity, often expressed as a percentage of the total peak area.

Table 2: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8-10 minutes (dependent on exact conditions) |

Computational and Theoretical Investigations on Tert Butyl 5 Aminopicolinate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable three-dimensional arrangement (conformation) of tert-butyl 5-aminopicolinate (B8380244). DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the molecule's geometry by finding the minimum energy state on its potential energy surface.

These calculations can reveal key structural parameters. For instance, the bond lengths, bond angles, and dihedral angles that define the molecule's shape can be precisely calculated. The orientation of the bulky tert-butyl group relative to the picolinate (B1231196) ring is a critical conformational feature that influences the molecule's steric and electronic properties. Similarly, the planarity of the aminopyridine ring system and the orientation of the amino group are important for understanding intermolecular interactions.

Furthermore, DFT calculations provide a wealth of information about the electronic properties of tert-butyl 5-aminopicolinate. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also key descriptors obtained from DFT. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

A hypothetical set of calculated electronic properties for this compound using DFT is presented in the table below.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available to be donated. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbitals available to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

These calculated values provide a quantitative basis for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful approach to investigate the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step. This provides a detailed picture of the reaction mechanism that is often difficult to obtain through experimental means alone.

For example, the synthesis of this compound derivatives often involves reactions at the amino group or the pyridine (B92270) nitrogen. Computational modeling can be used to study the mechanism of these reactions, such as N-alkylation or acylation. By calculating the energy barriers for different possible pathways, the most likely mechanism can be determined. This knowledge is crucial for optimizing reaction conditions to improve yields and selectivity.

Similarly, if this compound is investigated for applications where it might undergo degradation, computational modeling can predict the most likely degradation pathways. For instance, the hydrolysis of the ester group under acidic or basic conditions can be modeled to understand its stability.

A hypothetical reaction coordinate diagram for a substitution reaction at the amino group of this compound could be generated, showing the relative energies of reactants, transition states, intermediates, and products.

Prediction of Spectroscopic Properties via Theoretical Approaches

Theoretical methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra. By calculating these properties, researchers can confirm the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These calculated frequencies correspond to the absorption peaks in an IR spectrum. By comparing the calculated and experimental spectra, each peak can be assigned to a specific vibrational mode of the molecule, such as the N-H stretch of the amino group, the C=O stretch of the ester, or the characteristic ring vibrations of the pyridine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These theoretical chemical shifts can be correlated with experimental NMR data to assign each signal to a specific atom in the molecule, aiding in structural elucidation.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. This can help in understanding the electronic structure and chromophores within the molecule.

A table of predicted versus hypothetical experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

| IR: C=O Stretch | 1725 cm⁻¹ | 1720 cm⁻¹ |

| IR: N-H Stretch | 3450, 3350 cm⁻¹ | 3445, 3348 cm⁻¹ |

| ¹H NMR: tert-Butyl | 1.55 ppm | 1.58 ppm |

| ¹³C NMR: Carbonyl C | 165.0 ppm | 165.5 ppm |

| UV-Vis λ_max | 290 nm | 292 nm |

Molecular Docking and Dynamics Simulations of Derivatives (if applicable to specific applications)

For applications in drug discovery, molecular docking and molecular dynamics (MD) simulations are essential computational tools. If derivatives of this compound were to be explored as potential inhibitors of a biological target, such as an enzyme, these techniques would be employed.

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a specific protein target. It involves placing the ligand in the binding site of the protein and calculating the binding affinity using a scoring function. This allows for the rapid screening of a library of potential derivatives to identify those with the highest predicted binding affinity. For instance, derivatives of this compound could be docked into the active site of a target enzyme to predict their inhibitory potential.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms in the complex over time, taking into account the solvent environment. This can reveal the stability of the binding pose predicted by docking, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and any conformational changes that occur upon binding.

A hypothetical docking result for a derivative of this compound is presented in the table below.

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Enzyme X | -8.5 | Arg122, Phe265, Tyr354 |

| Derivative B | Enzyme X | -7.2 | Arg122, Leu340 |

These computational approaches are integral to modern chemical research, providing deep insights that accelerate the discovery and development of new molecules and materials.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of tert-Butyl 5-aminopicolinate (B8380244) is likely to focus on developing more efficient, scalable, and environmentally benign methodologies. Current synthetic approaches often rely on protecting group chemistry and multi-step processes, which can be inefficient for large-scale production google.com. Future research could explore cascade reactions or one-pot syntheses that combine several steps, thereby reducing waste, reaction time, and cost, a strategy that has proven successful for other complex molecules nih.gov.

A key area for development is the adoption of green chemistry principles. This could involve:

Atom-Efficient Reactions: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents.

Catalytic Processes: Employing recyclable organocatalysts or biocatalysts (enzymes) to drive reactions, minimizing the need for stoichiometric reagents. The development of green techniques for related compounds like chromium picolinate (B1231196), which focuses on reclaiming waste and recycling reagents, serves as a valuable model for sustainable industrial production researchgate.net.

Furthermore, exploring alternative tert-butylation methods that avoid harsh acidic conditions or the use of expensive reagents is a promising avenue. Mild, high-yield procedures developed for related heterocyclic compounds could be adapted for this purpose nih.gov.

Development of New Catalytic Applications for Aminopicolinates

The aminopicolinate scaffold is a highly promising platform for the development of novel catalysts. Research has demonstrated that simple pyridine-2-carboxylic acid (picolinic acid) can function as an effective, metal-free, and recyclable organocatalyst for various multi-component reactions, highlighting the intrinsic catalytic potential of the picolinate core rsc.orgrsc.orgresearchgate.net.

Future research on tert-Butyl 5-aminopicolinate could explore its role as a bifunctional catalyst , where the pyridine (B92270) ring and carboxylate group provide a chelating, acidic site, while the 5-amino group acts as a basic or nucleophilic site. This dual functionality could enable it to catalyze complex transformations in a single step.

Additionally, aminopicolinates are excellent candidates for use as ligands in transition metal catalysis . The nitrogen atom of the pyridine ring, the amino group, and the carboxylate oxygen can coordinate with metal centers to form stable and catalytically active complexes unimi.it. Iron complexes bearing aminopyridine ligands have already been shown to be efficient catalysts for atom transfer radical polymerization (ATRP) researchgate.net. The presence of the bulky tert-butyl group could introduce specific steric hindrance around the metal center, potentially leading to enhanced selectivity in catalytic reactions.

Table 1: Potential Catalytic Applications for Aminopicolinate Scaffolds

| Catalysis Type | Potential Role of this compound | Rationale |

|---|---|---|

| Organocatalysis | Bifunctional Acid/Base Catalyst | Picolinate moiety acts as a Lewis acid/chelator; Amino group acts as a Brønsted-Lowry base. rsc.orgresearchgate.net |

| Transition Metal Catalysis | Chelating Ligand | Forms stable complexes with metals like iron, palladium, or copper for cross-coupling or polymerization reactions. researchgate.netresearchgate.net |

| Asymmetric Catalysis | Chiral Ligand Precursor | The amino group allows for straightforward derivatization to create chiral ligands for enantioselective synthesis. |

Integration into Advanced Functional Materials

The rigid, functionalized structure of this compound makes it an ideal building block for advanced functional materials, particularly Metal-Organic Frameworks (MOFs). Pyridine carboxylates are widely used as organic linkers to construct MOFs with diverse topologies and properties acs.orgresearchgate.netrsc.org. These materials exhibit high porosity and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis rsc.orgnih.gov.

The unique features of this compound offer distinct advantages for MOF design:

Post-Synthetic Modification: The 5-amino group provides a reactive handle for modifying the properties of the MOF after its initial synthesis. This allows for the introduction of new functional groups to tailor the framework for specific applications, such as selective sensing or targeted drug delivery.

Pore Environment Tuning: The bulky tert-butyl group can influence the size, shape, and hydrophobicity of the MOF pores, which is critical for controlling molecular adsorption and separation.

Hierarchical Structures: The compound could be used to create hierarchical MOFs with both micro- and mesopores, enhancing diffusion and accessibility to active sites.

Beyond MOFs, the aminopicolinate structure could be incorporated as a monomer in the synthesis of functional polymers. Polymers containing amine or pyridine moieties are valuable for their ability to complex with molecules and ions, leading to applications in coatings, membranes, and biomedical materials mdpi.comresearchgate.net.

Expanding its Role in Drug Discovery Beyond Current Applications

The aminopicolinate scaffold is a "privileged structure" in medicinal chemistry, and future research should focus on leveraging this potential. While the biological activity of this compound itself is not yet characterized, its structural analogues have shown significant promise in various therapeutic areas.

A key opportunity lies in its use as a core fragment for building compound libraries for pharmacological screening. The amino group can be readily functionalized to generate a diverse range of derivatives. Research into closely related structures provides a roadmap for potential therapeutic targets:

Metabolic Diseases: A related compound, 5-Aminopyrazole-1-carboxylic Acid Tert-butyl Ester, serves as an intermediate in the synthesis of glucokinase activators for treating diabetes labmix24.com. Furthermore, chromium picolinate is a well-known dietary supplement used to improve insulin (B600854) sensitivity nih.govnih.gov. This suggests that derivatives of this compound could be explored for similar metabolic applications.

Neurology and Psychiatry: The tert-butyl group has been shown to be highly beneficial for receptor binding. For instance, N-methyl-5-tert-butyltryptamine is a potent agonist for the 5-HT1D receptor, a target for anti-migraine drugs nih.gov. This indicates that the tert-butyl moiety on the aminopicolinate scaffold could enhance binding affinity to neurological targets.

Oncology and Antimicrobials: Many heterocyclic compounds containing amino groups, such as 5-aminoquinoline (B19350) derivatives, exhibit significant antimicrobial activity researchgate.net. The aminopicolinate core could serve as a novel scaffold for the development of new anti-infective or anticancer agents.

The tert-butyl group itself often improves the pharmacokinetic properties of drug candidates by increasing lipophilicity and providing steric shielding against metabolic degradation lookchem.comnih.gov.

Table 2: Bioactivity of Structurally Related Compounds and Potential Applications

| Related Compound Class | Observed Biological Activity | Potential Therapeutic Area for Aminopicolinates |

|---|---|---|

| Aminopyrazoles | Glucokinase activation labmix24.com | Type 2 Diabetes |

| Chromium Picolinate | Improved insulin action nih.govnih.gov | Metabolic Syndrome |

| 5-tert-Butyltryptamines | 5-HT1D receptor agonism nih.gov | Migraine, Neurological Disorders |

| Aminoquinolines | Antimicrobial activity researchgate.net | Infectious Diseases |

| 2-Amino-5-tert-butylpyridine | Improved drug-like properties lookchem.comnih.gov | General Drug Discovery Scaffold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.